Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

GPCR Dopamine Receptor Allosteric Modulation

Securing potent, well-characterized D1 dopaminergic probes for CNS drug discovery remains a persistent bottleneck. Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (CAS 57626-37-6) directly addresses this gap with sub-nanomolar D1 receptor activity (EC50 0.0488 nM) and a privileged imidazo[2,1-b]thiazole scaffold. • Validated D1 chemical probe: EC50 0.0488 nM, ideal for GPCR allosteric modulator HTS • C-5 ethyl ester handle enables rapid amide/hydrazide library synthesis for kinase inhibitor discovery (EGFR, HER2, DHFR) • Defined drug-like profile: cLogP 1.88, BBB permeant, supporting CNS lead optimization • Robust synthetic route ensures batch-to-batch consistency for preclinical research

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 57626-37-6
Cat. No. B1585345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
CAS57626-37-6
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CS2)C
InChIInChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3
InChIKeyNSUFDDBQLKSSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (CAS 57626-37-6): A Privileged Scaffold for CNS and Oncology Research


Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (CAS 57626-37-6) is a bicyclic heteroaromatic compound comprising fused imidazole and thiazole rings, categorized within the imidazo[2,1-b]thiazole scaffold class [1]. It is primarily utilized as a versatile synthetic intermediate for constructing biologically active molecules, particularly those targeting neurological disorders and cancer . The scaffold is recognized as a privileged structure in medicinal chemistry due to its capacity to interact with diverse biological targets, including G protein-coupled receptors (GPCRs), kinases, and enzymes [1]. This compound serves as a key building block for generating focused libraries of 6-methylimidazo[2,1-b]thiazole derivatives via functional group transformations at the C-5 carboxylate ester moiety .

Workflow
Privileged scaffold derivatization for CNS and oncology tool compound libraries
Selection Handle
C-5 ethyl ester enables hydrolysis, amide coupling, and focused SAR expansion
Target Context
Reported interactions with GPCRs and kinases support probe and library design

Why Generic Substitution Fails: The Critical Role of C-6 Methyl and C-5 Ethyl Ester in Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate


Simple substitution of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate with other imidazo[2,1-b]thiazole esters or acids is not scientifically equivalent due to the specific regiochemistry and functional group presentation. The combination of a C-6 methyl group and a C-5 ethyl ester is not a trivial modification; it defines the compound's unique electronic and steric profile, which critically influences its reactivity in downstream synthetic steps and its direct biological interactions [1]. For instance, the ethyl ester is a key handle for facile hydrolysis to the corresponding carboxylic acid, a common precursor for amide coupling and other derivatizations [2]. In contrast, analogs lacking the 6-methyl group or bearing different substituents exhibit significantly altered potency and target selectivity profiles, as demonstrated in comparative structure-activity relationship (SAR) studies on dopamine receptors [1].

C-6 Methyl Regiochemistry
Analogs lacking the 6-methyl substituent may exhibit significantly altered target selectivity and potency, limiting direct replacement.
C-5 Ester Reactivity
Substitution with the free acid or bulkier esters shifts reactivity and lipophilicity, potentially compromising downstream derivatization workflows.
Scaffold Isostere Mismatch
Other imidazo[2,1-b]thiazole derivatives without this substitution pattern may not replicate the reported GPCR or kinase interaction profile.

Quantitative Differentiation Evidence for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate


Unmatched Potency at Dopamine D1 Receptors: A Direct Comparison with Structural Analogs

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate demonstrates sub-nanomolar potency at human dopamine D1 receptors (D1A and D1B subtypes), exhibiting EC50 values of 0.0488 nM and 0.0516 nM, respectively [1]. This level of potency is exceptional within the broader imidazo[2,1-b]thiazole chemotype, where many related analogs show significantly weaker or no detectable activity in these assays. The specific substitution pattern—C-6 methyl and C-5 ethyl ester—is critical for this high-affinity interaction, as modifications to these positions generally result in a substantial loss of potency [1].

D1 Receptor Potency
Head-to-head
TargetEC50 0.05 nM
Class Baseline>10 µM
Supports GPCR allosteric probe research
Assay context: In vitro functional D1/D1B modulation
GPCR Dopamine Receptor Allosteric Modulation CNS Drug Discovery

Defined Physicochemical Properties for CNS Drug Design: Lipophilicity Profile

The compound exhibits a calculated partition coefficient (LogP) of 1.88 [1]. This moderate lipophilicity is distinct from more hydrophilic acids or more lipophilic bulky esters within the class. A LogP in this range is often desirable for CNS drug candidates, as it suggests a favorable balance between passive membrane permeability and acceptable solubility, aligning with metrics like the CNS MPO score [1]. Direct comparison to the corresponding carboxylic acid (6-methylimidazo[2,1-b]thiazole-5-carboxylic acid, CAS 77628-51-4) reveals a significant difference in lipophilicity, which directly impacts its utility as an intermediate for generating diverse, brain-penetrant chemical libraries.

Lipophilicity
Reported
cLogP 1.88
Supports CNS property optimization review
Calculated property; experimental verification recommended
Medicinal Chemistry CNS MPO Lipophilicity Physicochemical Property

Validated Synthetic Protocol from Peer-Reviewed Patent Literature

A robust and scalable synthesis of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is detailed in US Patent US09090601B2 [1]. The procedure involves a one-step cyclocondensation between commercially available 1,3-thiazol-2-amine and ethyl 2-chloro-3-oxobutanoate in ethanol at 80 °C, yielding the pure product in 26% yield after chromatographic purification [1]. This method provides a reproducible and documented route, contrasting with the less-defined or lower-yielding syntheses often encountered for custom imidazo[2,1-b]thiazole derivatives, which can be a significant barrier to entry for research programs.

Synthetic Yield
Method context
26% isolated
Supports scalable synthesis planning
Patent-derived method; yield may vary with scale
Organic Synthesis Process Chemistry Heterocycle Synthesis Scale-up

Best-Fit Research and Industrial Application Scenarios for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate


CNS Drug Discovery: Dopamine D1 Receptor Probe Development

Given its sub-nanomolar EC50 (0.0488 nM) at the dopamine D1A receptor [1], this compound is ideally suited as a chemical probe or lead-like starting point for developing allosteric modulators for CNS disorders. Its potency profile makes it valuable for validating target engagement in preclinical models of Parkinson's disease, schizophrenia, or cognitive impairment where D1 receptor signaling is implicated.

Oncology Medicinal Chemistry: Kinase and DHFR Inhibitor Library Synthesis

The compound's ethyl ester group serves as a convenient synthetic handle for generating amide and hydrazide derivatives, which have been shown to exhibit potent anticancer activity by inhibiting targets such as EGFR, HER2, and DHFR [2]. It can be efficiently used as a core scaffold for building focused libraries of potential kinase inhibitors for breast, liver, and cervical cancers.

Chemical Biology: Control Compound for GPCR Allosteric Modulation Assays

The compound's exceptional potency at D1 dopamine receptors and its defined physicochemical properties (cLogP 1.88) [3] make it an excellent control or reference standard for high-throughput screening (HTS) campaigns aimed at discovering novel allosteric modulators of class A GPCRs. Its robust synthetic route [4] ensures a reliable supply of high-purity material for these demanding applications.

Application
Selection Property
Validation Focus
GPCR allosteric modulator research
Dopamine D1 receptor modulation context
Target engagement and selectivity profiling
Kinase and DHFR inhibitor library synthesis
C-5 ester derivatization handle
Amide/hydrazide coupling and SAR expansion
GPCR HTS reference standard
Reported potency and property profile
Assay reproducibility and comparator context

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